molecular formula C21H18 B3039147 8,9,11-Trimethylbenz(A)anthracene CAS No. 74845-58-2

8,9,11-Trimethylbenz(A)anthracene

Cat. No.: B3039147
CAS No.: 74845-58-2
M. Wt: 270.4 g/mol
InChI Key: VJKSAUFLZCAJLK-UHFFFAOYSA-N
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Description

8,9,11-Trimethylbenz(A)anthracene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H18 and a molecular weight of 270.3676 . This compound is a derivative of benz(A)anthracene, characterized by the presence of three methyl groups at the 8, 9, and 11 positions on the benz(A)anthracene structure. It is known for its applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9,11-Trimethylbenz(A)anthracene typically involves the alkylation of benz(A)anthracene. One common method is the Friedel-Crafts alkylation, where benz(A)anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is often purified using techniques such as column chromatography or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

8,9,11-Trimethylbenz(A)anthracene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Dihydro and tetrahydro derivatives.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

8,9,11-Trimethylbenz(A)anthracene is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: It serves as a model compound for studying the reactivity of polycyclic aromatic hydrocarbons and their derivatives.

    Biology: It is used in studies related to the biological effects of PAHs, including their mutagenic and carcinogenic properties.

    Medicine: Research on its potential therapeutic applications and its role in drug development.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 8,9,11-Trimethylbenz(A)anthracene involves its interaction with cellular components, leading to various biological effects. It can form reactive metabolites that bind to DNA, causing mutations and potentially leading to carcinogenesis. The molecular targets include DNA and enzymes involved in metabolic pathways. The pathways involved in its action include the cytochrome P450 enzyme system, which metabolizes the compound into reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    Benz(A)anthracene: The parent compound without the methyl groups.

    7,12-Dimethylbenz(A)anthracene: Another methylated derivative with methyl groups at different positions.

    Dibenz(A,C)anthracene: A structurally related PAH with additional benzene rings.

Uniqueness

8,9,11-Trimethylbenz(A)anthracene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and biological activity. This compound’s distinct structure makes it a valuable tool for studying the effects of methylation on the properties of polycyclic aromatic hydrocarbons.

Properties

IUPAC Name

8,9,11-trimethylbenzo[a]anthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18/c1-13-10-14(2)19-12-21-17(11-20(19)15(13)3)9-8-16-6-4-5-7-18(16)21/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKSAUFLZCAJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C3C(=CC2=C1C)C=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74845-58-2
Record name 8,9,11-TRIMETHYLBENZ(A)ANTHRACENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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